molecular formula C18H26ClN3O4 B13790198 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride CAS No. 98402-04-1

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride

Cat. No.: B13790198
CAS No.: 98402-04-1
M. Wt: 383.9 g/mol
InChI Key: CKJAIBGBEMDYOW-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydantoin core substituted with a morpholinomethyl group and a p-propoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:

    Formation of the Hydantoin Core: The hydantoin core can be synthesized through the reaction of an amino acid or its derivative with urea or a urea derivative under acidic or basic conditions.

    Substitution with Morpholinomethyl Group: The hydantoin core is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group. This reaction is usually carried out in the presence of an acid catalyst.

    Introduction of p-Propoxyphenyl Group: The final step involves the reaction of the intermediate product with p-propoxybenzyl chloride under basic conditions to introduce the p-propoxyphenyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the hydantoin core or the aromatic ring, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the p-propoxy group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced forms of the hydantoin core or aromatic ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

    3-(Morpholinomethyl)-5-phenylhydantoin hydrochloride: Lacks the p-propoxy group, making it less hydrophobic.

    5-(p-Propoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group, affecting its reactivity and biological activity.

Uniqueness: 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-propoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

98402-04-1

Molecular Formula

C18H26ClN3O4

Molecular Weight

383.9 g/mol

IUPAC Name

5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione;chloride

InChI

InChI=1S/C18H25N3O4.ClH/c1-3-10-25-15-6-4-14(5-7-15)18(2)16(22)21(17(23)19-18)13-20-8-11-24-12-9-20;/h4-7H,3,8-13H2,1-2H3,(H,19,23);1H

InChI Key

CKJAIBGBEMDYOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-]

Origin of Product

United States

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